7-Bromo-2,4-dichloro-6,8-difluoroquinoline
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Overview
Description
7-Bromo-2,4-dichloro-6,8-difluoroquinoline: is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives, followed by selective bromination and fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents, temperature control, and purification techniques are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dichloro-6,8-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 7-Bromo-2,4-dichloro-6,8-difluoroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 7-Bromo-2,4-dichloro-6,8-difluoroquinoline-3-carbonitrile
- 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Uniqueness: Compared to similar compounds, this compound stands out due to its specific halogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in the development of novel pharmaceuticals.
Properties
IUPAC Name |
7-bromo-2,4-dichloro-6,8-difluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrCl2F2N/c10-7-5(13)1-3-4(11)2-6(12)15-9(3)8(7)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAQQNCJPXTNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=NC2=C(C(=C1F)Br)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrCl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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